molecular formula C7H6N4O B1294670 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine CAS No. 5711-72-8

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

货号: B1294670
CAS 编号: 5711-72-8
分子量: 162.15 g/mol
InChI 键: HXXADNULCQWUAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug design and other applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of picolinylhydrazide with cyanogen bromide in the presence of potassium bicarbonate. The reaction is carried out in a mixture of 1,4-dioxane and water under reflux conditions for 15 hours. The crude product is then purified by silica gel flash chromatography .

Reaction Scheme:

  • Picolinylhydrazide + Cyanogen bromide + Potassium bicarbonate → this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions, purification techniques, and safety measures to meet industrial requirements.

化学反应分析

Types of Reactions

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amine derivatives with reduced oxadiazole ring.

    Substitution: Functionalized oxadiazole compounds with various substituents.

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the potential of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine derivatives as anticancer agents. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity Against Cancer Cell Lines: A series of synthesized derivatives exhibited potent activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). For instance, Mannich bases derived from 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines displayed IC50 values as low as 0.021 µM against gastric cancer cells .
CompoundCell LineIC50 (µM)
6mNUGC0.021
StandardCHS 8280.025
  • Mechanism of Action: The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs) and other molecular targets involved in cell proliferation and apoptosis. For example, certain oxadiazole derivatives have been linked to increased apoptosis in cancer cells through mechanisms involving annexin V-FITC positivity .

Enzyme Inhibition

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines have been explored for their potential as inhibitors of various enzymes critical in disease processes.

Enzyme Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Compounds derived from this scaffold have been evaluated for their inhibitory effects on AChE and BChE, which are relevant in treating neurodegenerative diseases such as Alzheimer's. Some derivatives showed moderate dual inhibition with IC50 values ranging from 12.8 to 99.2 µM for AChE .
Compound TypeAChE IC50 (µM)BChE IC50 (µM)
Oxadiazole Derivatives12.8 - 99.2>53.1

Neuroprotective Properties

Research indicates that certain derivatives of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amines exhibit neuroprotective properties, making them candidates for further development in treating neurological disorders.

Mechanisms:

These compounds may exert neuroprotective effects through antioxidant activity and by inhibiting β-secretase (BACE-1), which is involved in the formation of amyloid plaques associated with Alzheimer's disease. The presence of the oxadiazole ring enhances binding affinity to target sites within the brain .

Case Studies

Several case studies illustrate the effectiveness of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amines in various applications:

  • Anticancer Efficacy Study: A study synthesized a series of N-substituted derivatives and tested their cytotoxicity against multiple cancer cell lines. The most potent compounds were found to significantly inhibit cell growth compared to standard treatments .
  • Enzyme Inhibition Research: Another investigation focused on the design of oxadiazole derivatives specifically targeting AChE and BChE for potential use in treating cognitive disorders. The study highlighted the importance of structural modifications in enhancing inhibitory activity .

相似化合物的比较

Similar Compounds

Uniqueness

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyridine and oxadiazole rings, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

生物活性

5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring and an oxadiazole moiety, which contribute to its pharmacological potential. Research indicates that derivatives of this compound exhibit promising antibacterial, antifungal, and anticancer activities.

The chemical formula of this compound is C7_7H6_6N4_4O. The structure comprises a pyridine ring at the 5-position and an amine group at the 2-position of the oxadiazole, which influences its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • Bacterial Activity : It exhibits notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was evaluated using disc diffusion methods, showing that several derivatives surpassed the activity of standard reference drugs .
  • Fungal Activity : The compound also shows antifungal activity against Candida albicans, indicating its potential as a therapeutic agent for fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Mechanism of Action : Studies have shown that derivatives can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This dual inhibition suggests a potential role in treating neurodegenerative diseases alongside their anticancer properties.
  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported a derivative with a half-maximal cytotoxic concentration (CC50_{50}) significantly lower than that of standard chemotherapeutics like fluorouracil, indicating enhanced efficacy against colorectal cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by structural modifications:

Compound NameStructure FeaturesBiological Activity
5-(Pyridin-4-Yl)-1,3,4-Oxadiazol-2-ThiolContains a thiol group instead of an amineModerate inhibition of acetylcholinesterase
5-(Benzothiazolyl)-1,3,4-Oxadiazol-2-AmineBenzothiazole moiety enhances antibacterial propertiesStrong antibacterial activity against Gram-positive bacteria
5-(Furanyl)-1,3,4-Oxadiazol-2-AmineIncorporates a furan ring which alters electronic propertiesExhibits antifungal activity against Candida species

These variations in substituents significantly affect their pharmacological profiles and biological activities.

Case Studies

Several studies have highlighted the biological activities of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines:

  • Antimicrobial Efficacy : A study synthesized new derivatives and assessed their antimicrobial activity against S. aureus and E. coli. Results indicated that most compounds had good efficacy compared to reference drugs .
  • Anticancer Potential : Another research project focused on the cytotoxic effects of these compounds on various cancer cell lines. The findings revealed that certain derivatives had a higher selectivity index (SI) for cancer cells compared to healthy cells, suggesting lower toxicity towards normal tissues while effectively targeting tumors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amines with various biological targets. These studies indicate effective interactions with active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase. Such interactions are crucial for drug design aimed at neurodegenerative disorders and cancer treatments .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine and its derivatives?

The compound is typically synthesized via cyclization of acylated precursors. For example, refluxing N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine with symmetrical anhydrides for ~12 hours under short-air condensers yields acylated derivatives. Purification is achieved via recrystallization from ethanol . Alternative routes involve coupling pyridine-2-carboxylic acid derivatives with thiosemicarbazide under controlled heating (e.g., 363 K for 6 h) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires 1H NMR (to confirm proton environments), 13C NMR (to identify carbon frameworks), and FTIR (to detect functional groups like C=N and N-H). Mass spectrometry is essential for confirming molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions between thiadiazole and pyridine rings) .

Advanced Research Questions

Q. How can molecular docking studies optimize the bioactivity of this compound derivatives?

Docking studies assess interactions between derivatives and target proteins (e.g., microbial enzymes). For antimicrobial activity, derivatives with electron-withdrawing substituents on the pyridine ring show enhanced binding to bacterial DNA gyrase. Computational tools like AutoDock Vina can predict binding affinities, guiding the synthesis of derivatives with improved steric and electronic compatibility .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). To address this:

  • Standardize protocols (e.g., MIC assays using CLSI guidelines).
  • Validate results with orthogonal assays (e.g., time-kill kinetics for antimicrobials, apoptosis markers for anticancer activity).
  • Compare structural analogs to isolate substituent-specific effects .

Q. How does the crystal structure of this compound influence its supramolecular interactions?

X-ray diffraction reveals two independent molecules (A and B) in the asymmetric unit. Molecule A exhibits a dihedral angle of 18.2° between thiadiazole and pyridine rings, while molecule B shows 30.3°. These angles affect packing via N–H···N hydrogen bonds, forming 2D networks. Such structural insights guide the design of co-crystals or salts to modulate solubility and stability .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) in this compound class?

SAR studies involve:

  • Systematic substitution : Introducing electron-donating (e.g., –OCH3) or electron-withdrawing (e.g., –NO2) groups on the pyridine or oxadiazole rings.
  • Pharmacophore mapping : Identifying critical moieties (e.g., pyridine N-atom for hydrogen bonding) using 3D-QSAR models.
  • In vitro validation : Testing derivatives against panels of microbial or cancer cell lines to correlate substituents with potency .

Q. Methodological Challenges

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates.
  • Workup protocols : Gradient recrystallization (e.g., ethanol/water mixtures) maximizes purity without yield loss .

Q. What computational tools are recommended for predicting the physicochemical properties of derivatives?

Software like Schrödinger’s QikProp calculates logP, solubility, and bioavailability. Gaussian 16 models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For toxicity, ProTox-II assesses potential off-target interactions .

属性

IUPAC Name

5-pyridin-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXADNULCQWUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205737
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5711-72-8
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
CID 150969961
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2-amine
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。